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molecular formula C5H11N3O2S B3060302 4-Ethoxycarbonylmethyl-thiosemicarbazide CAS No. 21198-09-4

4-Ethoxycarbonylmethyl-thiosemicarbazide

Cat. No. B3060302
M. Wt: 177.23 g/mol
InChI Key: YTPNIDZCKUCCLN-UHFFFAOYSA-N
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Patent
US04307116

Procedure details

4-Ethoxycarbonylmethyl-thiosemicarbazide (8.33 g) (GANTE and LANTSCH, Chem. Ber., 97, 989 (1964)) are suspended in a saturated solution (250 cc) of ammonia in ethanol, and the reaction mixture is stirred at 25° C. for 22 hours. The insoluble matter is filtered off and washed with alcohol (2×25 cc) and ether (2×50 cc); after drying, 4-carbamylmethyl-thiosemicarbazide (6.2 g), m.p.=188° C., is obtained.
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH2:6][NH:7][C:8](=[S:11])[NH:9][NH2:10])=O)C.[NH3:12]>C(O)C>[C:4]([CH2:6][NH:7][C:8](=[S:11])[NH:9][NH2:10])(=[O:3])[NH2:12]

Inputs

Step One
Name
Quantity
8.33 g
Type
reactant
Smiles
C(C)OC(=O)CNC(NN)=S
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 25° C. for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble matter is filtered off
WASH
Type
WASH
Details
washed with alcohol (2×25 cc) and ether (2×50 cc)
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(N)(=O)CNC(NN)=S
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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